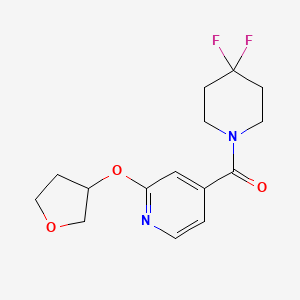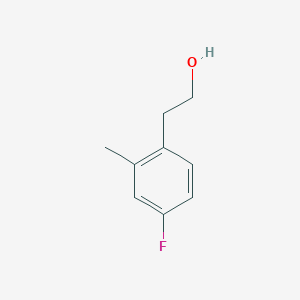
4-Fluoro-2-methylphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11FO It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylphenethyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-fluoro-2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-fluoro-2-methylacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-fluoro-2-methylbenzaldehyde or 4-fluoro-2-methylbenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-fluoro-2-methylphenethylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or tosylates. Reagents like thionyl chloride (SOCl2) or p-toluenesulfonyl chloride (TsCl) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or THF.
Substitution: SOCl2 in pyridine, TsCl in the presence of a base like triethylamine.
Major Products:
Oxidation: 4-Fluoro-2-methylbenzaldehyde, 4-fluoro-2-methylbenzoic acid.
Reduction: 4-Fluoro-2-methylphenethylamine.
Substitution: 4-Fluoro-2-methylphenethyl chloride, 4-fluoro-2-methylphenethyl tosylate.
Applications De Recherche Scientifique
4-Fluoro-2-methylphenethyl alcohol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-methylphenethyl alcohol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its effects are mediated through hydrogen bonding, hydrophobic interactions, and electronic effects imparted by the fluorine atom.
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group directly attached to the benzene ring.
4-Fluoro-2-methylbenzyl alcohol: Similar structure but with a hydroxyl group attached to the benzyl position.
2-Fluoro-4-methylphenethyl alcohol: Similar structure but with the fluorine and methyl groups at different positions.
Uniqueness: 4-Fluoro-2-methylphenethyl alcohol is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and physical properties. The presence of the fluorine atom at the para position relative to the hydroxyl group enhances its stability and reactivity compared to other isomers.
Propriétés
IUPAC Name |
2-(4-fluoro-2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMMPCFRALPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
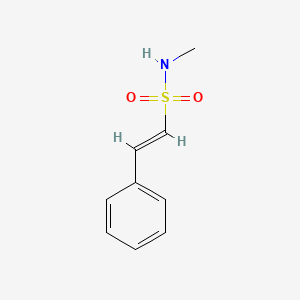
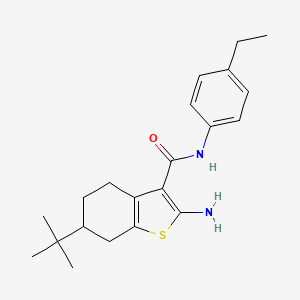

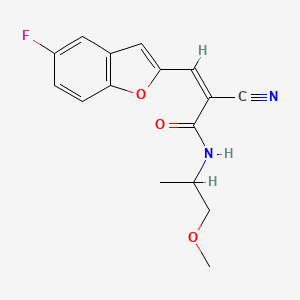
![2-(1-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}ethyl)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2429855.png)
![1-(Pyridin-3-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2429858.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2429859.png)
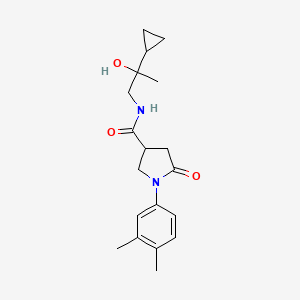
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)
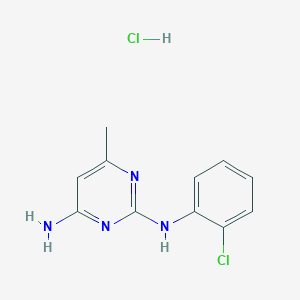
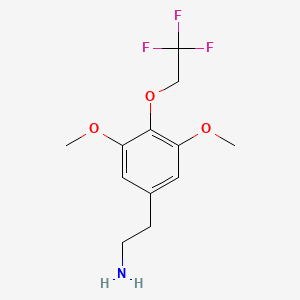
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
